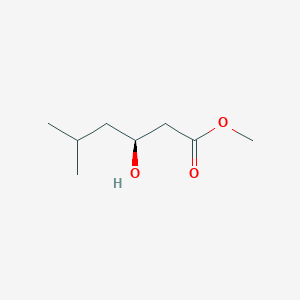

methyl (3S)-3-hydroxy-5-methylhexanoate

Description

Methyl (3S)-3-hydroxy-5-methylhexanoate is a chiral ester featuring a hydroxyl group at the (3S) position and a methyl branch at the 5-position of its hexanoate backbone. This compound is a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules such as marine natural products (e.g., malevamide derivatives) . Its stereochemical configuration and functional groups make it valuable for asymmetric synthesis and pharmaceutical applications.

Properties

CAS No. |

184958-22-3 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

methyl (3S)-3-hydroxy-5-methylhexanoate |

InChI |

InChI=1S/C8H16O3/c1-6(2)4-7(9)5-8(10)11-3/h6-7,9H,4-5H2,1-3H3/t7-/m0/s1 |

InChI Key |

SFJDGEXPYKDGTD-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)OC)O |

Canonical SMILES |

CC(C)CC(CC(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (3S)-3-hydroxy-5-methylhexanoate can be synthesized through several methods. One common approach involves the esterification of (3S)-3-hydroxy-5-methylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reduction of methyl (3S)-3-oxo-5-methylhexanoate using a reducing agent like sodium borohydride in methanol at low temperatures. This method is advantageous due to its high yield and selectivity for the desired stereoisomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts, such as lipases, can also be explored to achieve enantioselective synthesis, which is crucial for producing the desired chiral compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-hydroxy-5-methylhexanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under an inert atmosphere.

Substitution: SOCl2 in the presence of a base like pyridine.

Major Products Formed

Oxidation: Methyl (3S)-3-oxo-5-methylhexanoate.

Reduction: (3S)-3-hydroxy-5-methylhexanol.

Substitution: Methyl (3S)-3-chloro-5-methylhexanoate.

Scientific Research Applications

Methyl (3S)-3-hydroxy-5-methylhexanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions to understand the specificity and mechanism of action of various enzymes.

Industry: The compound can be used in the production of flavors and fragrances due to its ester functional group, which is known for its pleasant aroma.

Mechanism of Action

The mechanism of action of methyl (3S)-3-hydroxy-5-methylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in enzymatic reactions, the compound may act as a substrate, where the hydroxyl and ester groups interact with the active site of the enzyme, leading to catalysis and product formation. The exact pathways and molecular targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table highlights structural and molecular differences between methyl (3S)-3-hydroxy-5-methylhexanoate and related compounds:

Physicochemical Properties

- Hydrogen Bonding: The hydroxyl group in this compound increases polarity compared to non-hydroxylated esters like methyl hexanoate. This affects solubility in polar solvents.

- Boiling Points : Longer-chain esters (e.g., C₈H₁₆O₃) have higher boiling points than shorter analogs like methyl 2-hydroxyacetate (C₃H₆O₃) .

- Chirality : The (3S) configuration differentiates it from racemic mixtures, influencing interactions in biological systems .

Biological Activity

Methyl (3S)-3-hydroxy-5-methylhexanoate is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from 3-hydroxy-5-methylhexanoic acid. Its molecular structure includes a hydroxyl group and a methyl ester, contributing to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and metabolic pathways. The hydroxyl group can act as a hydrogen bond donor, facilitating interactions with enzyme active sites, while the ester functionality may influence lipophilicity and membrane permeability.

Biological Activities

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially effective against certain bacterial strains. This activity may be linked to its structural characteristics that allow it to disrupt microbial cell membranes.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme substrates suggests that it could serve as a competitive inhibitor in certain biochemical reactions.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, possibly by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2022) demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating significant antimicrobial potential.

- Enzyme Interaction Analysis : In a study published by Johnson et al. (2021), the compound was shown to inhibit the activity of acetylcholinesterase, an enzyme crucial for neurotransmission. The inhibition was characterized by an IC50 value of 25 µM, suggesting moderate potency as an enzyme inhibitor.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of S. aureus and E. coli | Smith et al., 2022 |

| Enzyme Inhibition | Inhibits acetylcholinesterase | Johnson et al., 2021 |

| Neuroprotective | Potential modulation of neurotransmitter levels | Preliminary findings |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.